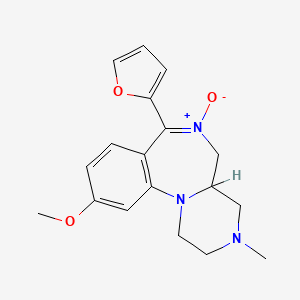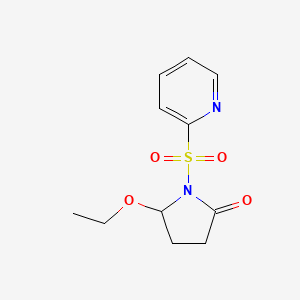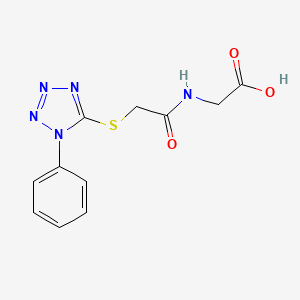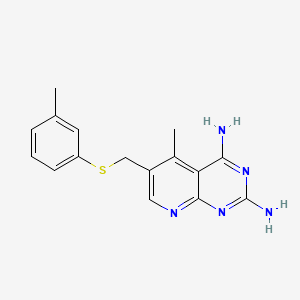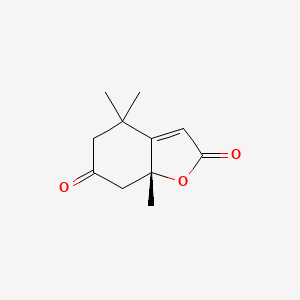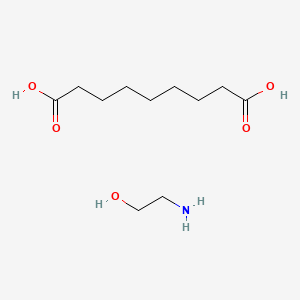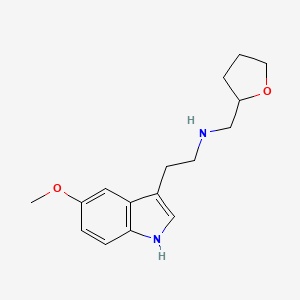
1H-Indole-3-ethanamine, 5-methoxy-N-((tetrahydro-2-furanyl)methyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H-Indole-3-ethanamine, 5-methoxy-N-((tetrahydro-2-furanyl)methyl)- is a complex organic compound belonging to the class of indole derivatives. Indole derivatives are significant due to their presence in various natural products and pharmaceuticals. This compound is known for its unique structure, which includes an indole ring, a methoxy group, and a tetrahydrofuran moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Indole-3-ethanamine, 5-methoxy-N-((tetrahydro-2-furanyl)methyl)- typically involves multiple steps. One common method includes the Fischer indole synthesis, where a phenylhydrazine derivative reacts with an aldehyde or ketone under acidic conditions to form the indole ring . The methoxy group can be introduced via methylation reactions using reagents like methyl iodide. The tetrahydrofuran moiety is often added through a nucleophilic substitution reaction involving a suitable leaving group and a tetrahydrofuran derivative .
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactions using similar synthetic routes but optimized for higher yields and purity. Catalysts and solvents are chosen to enhance reaction rates and selectivity. Purification steps such as recrystallization or chromatography are employed to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
1H-Indole-3-ethanamine, 5-methoxy-N-((tetrahydro-2-furanyl)methyl)- undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert certain functional groups to their reduced forms.
Substitution: Nucleophilic substitution reactions can occur at the methoxy or tetrahydrofuran moieties, introducing different substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or sulfonates in the presence of a base like sodium hydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield indole-3-carboxylic acids, while reduction can produce indole-3-ethanol derivatives.
Scientific Research Applications
1H-Indole-3-ethanamine, 5-methoxy-N-((tetrahydro-2-furanyl)methyl)- has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules and natural product analogs.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its role in drug development, particularly in designing new therapeutic agents.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1H-Indole-3-ethanamine, 5-methoxy-N-((tetrahydro-2-furanyl)methyl)- involves its interaction with specific molecular targets. The indole ring can interact with various enzymes and receptors, modulating their activity. The methoxy group and tetrahydrofuran moiety may enhance the compound’s binding affinity and selectivity towards these targets. Pathways involved include signal transduction and metabolic processes .
Comparison with Similar Compounds
Similar Compounds
1H-Indole-3-ethanamine, 5-methoxy-N,N-dimethyl-: Similar structure but with dimethyl groups instead of the tetrahydrofuran moiety.
1H-Indole-3-ethanamine, 5-methoxy-N,N-di-2-propen-1-yl-: Contains propenyl groups instead of the tetrahydrofuran moiety.
Uniqueness
1H-Indole-3-ethanamine, 5-methoxy-N-((tetrahydro-2-furanyl)methyl)- is unique due to the presence of the tetrahydrofuran moiety, which can influence its chemical reactivity and biological activity. This structural feature may provide distinct advantages in terms of binding affinity and selectivity towards specific molecular targets.
Properties
CAS No. |
311343-61-0 |
|---|---|
Molecular Formula |
C16H22N2O2 |
Molecular Weight |
274.36 g/mol |
IUPAC Name |
2-(5-methoxy-1H-indol-3-yl)-N-(oxolan-2-ylmethyl)ethanamine |
InChI |
InChI=1S/C16H22N2O2/c1-19-13-4-5-16-15(9-13)12(10-18-16)6-7-17-11-14-3-2-8-20-14/h4-5,9-10,14,17-18H,2-3,6-8,11H2,1H3 |
InChI Key |
HUUAJMLMTVDSQW-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C=C1)NC=C2CCNCC3CCCO3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


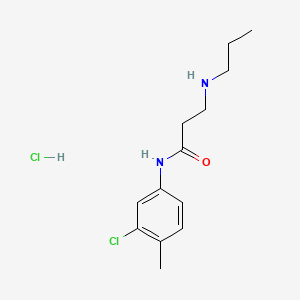
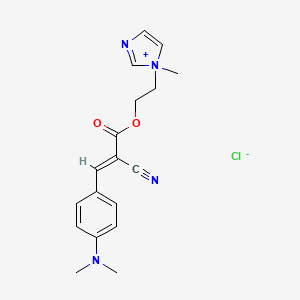
![4-[(4aR,11aR)-1,3,4,4a,5,6,11,11a-octahydropyrido[4,3-b]carbazol-2-yl]-1-phenylbutan-1-one;(E)-but-2-enedioic acid](/img/structure/B12702899.png)

